

# Application Notes & Protocols: UV Spectrophotometric Analysis of 21-Deacetoxy Deflazacort

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## Compound of Interest

Compound Name: 21-Deacetoxy deflazacort

Cat. No.: B1146343

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## Introduction

**21-Deacetoxy deflazacort** is a known impurity and the primary active metabolite of Deflazacort, a glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties.[1] The quantification of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. Ultraviolet (UV) spectrophotometry offers a simple, cost-effective, and rapid method for the analysis of **21-Deacetoxy deflazacort**. This document provides a detailed protocol for its quantitative determination.

Given the structural similarity to the parent drug, Deflazacort, the analytical method for **21-Deacetoxy deflazacort** is based on the established UV spectrophotometric methods for Deflazacort. The core chromophore, a pregna-1,4-diene-3,20-dione system, is responsible for UV absorption and is present in both molecules. As such, the absorption maximum ( $\lambda_{\text{max}}$ ) is expected to be in a similar range.

## Principle of the Method

The method is based on the principle that **21-Deacetoxy deflazacort** exhibits strong absorbance in the UV region of the electromagnetic spectrum. The absorbance of a solution containing the analyte is directly proportional to its concentration at a specific wavelength, as

described by the Beer-Lambert law. By measuring the absorbance of a sample solution at its  $\lambda_{\text{max}}$ , the concentration of **21-Deacetoxy deflazacort** can be determined by comparing it to a standard calibration curve.

## Instrumentation and Reagents

- Instrumentation:
  - A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm or less, wavelength accuracy of  $\pm 0.5$  nm, and a pair of matched 10 mm quartz cells.
- Reagents and Materials:
  - **21-Deacetoxy deflazacort** reference standard
  - Methanol (HPLC or AR grade)
  - Ethanol (AR grade)
  - Volumetric flasks (Class A)
  - Pipettes (Class A)
  - Analytical balance

## Experimental Protocols

### Preparation of Standard Stock Solution

- Accurately weigh approximately 10 mg of **21-Deacetoxy deflazacort** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve the standard in approximately 70 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100  $\mu\text{g/mL}$ .

## Determination of Absorption Maximum ( $\lambda_{\text{max}}$ )

- From the standard stock solution (100  $\mu\text{g/mL}$ ), pipette 1 mL into a 10 mL volumetric flask and dilute with methanol to obtain a concentration of 10  $\mu\text{g/mL}$ .
- Scan the resulting solution from 400 nm to 200 nm using methanol as a blank.
- The wavelength at which maximum absorbance is observed is the  $\lambda_{\text{max}}$ . Based on studies of the parent compound Deflazacort, the  $\lambda_{\text{max}}$  for **21-Deacetoxy deflazacort** is expected to be in the range of 243-247 nm.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Preparation of Calibration Curve

- From the standard stock solution (100  $\mu\text{g/mL}$ ), prepare a series of working standard solutions by pipetting appropriate aliquots into 10 mL volumetric flasks and diluting with methanol. A suggested concentration range is 2-12  $\mu\text{g/mL}$ .
- Measure the absorbance of each working standard solution at the determined  $\lambda_{\text{max}}$  using methanol as a blank.
- Plot a graph of absorbance versus concentration.
- Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ). The  $R^2$  value should be  $\geq 0.999$ .

## Analysis of a Sample Solution

- Prepare a sample solution of **21-Deacetoxy deflazacort** in methanol, ensuring the final concentration falls within the range of the calibration curve.
- Measure the absorbance of the sample solution at the  $\lambda_{\text{max}}$  against a methanol blank.
- Calculate the concentration of **21-Deacetoxy deflazacort** in the sample solution using the equation from the linear regression analysis of the calibration curve.

## Data Presentation

The quantitative data for the UV spectrophotometric analysis of **21-Deacetoxy deflazacort** should be summarized for clarity. The following tables are based on typical values obtained for the parent compound, Deflazacort, and should be validated specifically for **21-Deacetoxy deflazacort**.

Table 1: Optical Characteristics and Method Parameters

Parameter	Value	Reference
Analyte	21-Deacetoxy Deflazacort	-
Solvent	Methanol	[2]
$\lambda_{\text{max}}$ (nm)	~244	[5]
Linearity Range ( $\mu\text{g/mL}$ )	1 - 20	[2]
Regression Equation	$y = mx + c$	-
Correlation Coefficient ( $R^2$ )	$\geq 0.999$	[2]
Limit of Detection (LOD) ( $\mu\text{g/mL}$ )	~0.4 - 0.9	[2]
Limit of Quantitation (LOQ) ( $\mu\text{g/mL}$ )	~1.2 - 2.8	[2]

Table 2: Example Calibration Data (Hypothetical)

Concentration ( $\mu\text{g/mL}$ )	Absorbance
2	0.125
4	0.252
6	0.378
8	0.501
10	0.629
12	0.755

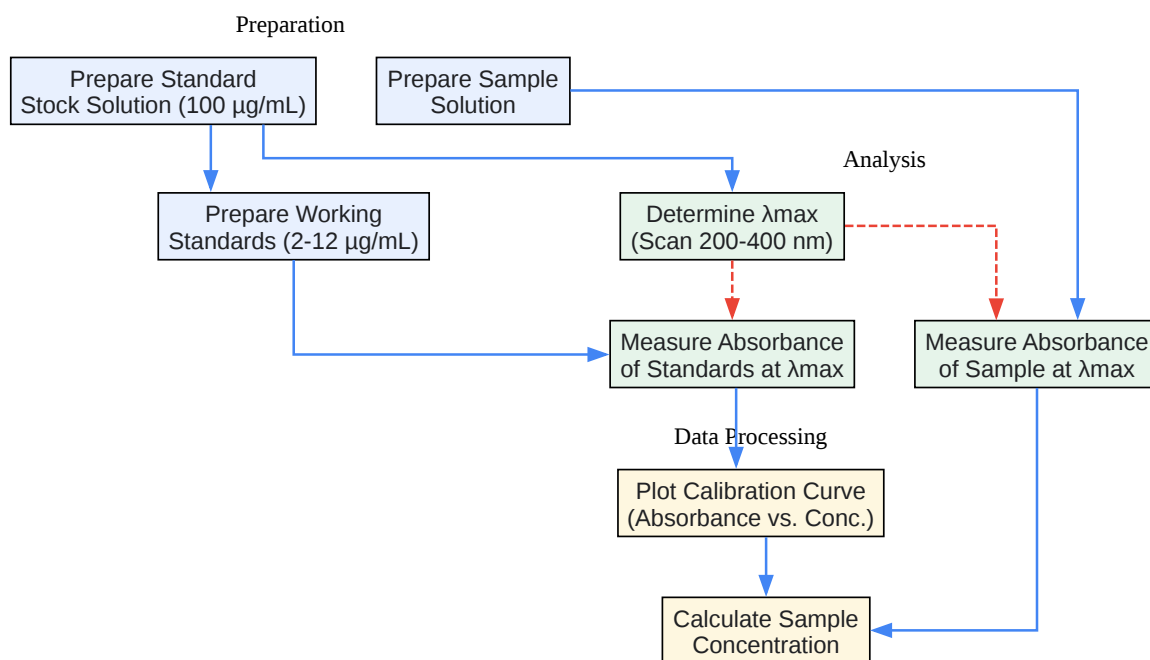
## Method Validation

As per the International Council for Harmonisation (ICH) guidelines, the analytical method should be validated for the following parameters:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
- **Precision:** The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
- **Range:** The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

## Visualizations

## Experimental Workflow



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Caption: Workflow for UV spectrophotometric analysis of **21-Deacetoxy deflazacort**.

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